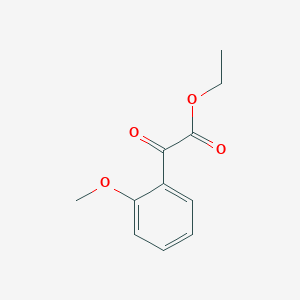

Ethyl 2-methoxybenzoylformate

Vue d'ensemble

Description

Ethyl 2-methoxybenzoylformate is a chemical compound with the molecular formula C11H12O4 . It is used for research and development purposes .

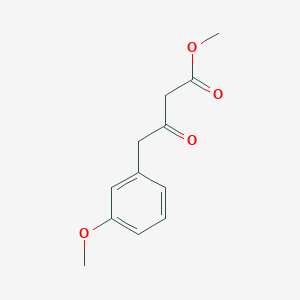

Molecular Structure Analysis

The molecular structure of Ethyl 2-methoxybenzoylformate consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms. The exact structure is not provided in the search results.Physical And Chemical Properties Analysis

Ethyl 2-methoxybenzoylformate has a molecular weight of 208.21 g/mol. Other physical and chemical properties are not provided in the search results.Applications De Recherche Scientifique

Antioxidant Activity Analysis

Research on analytical methods for determining antioxidant activity highlights the importance of various chemical assays in understanding the antioxidant capacity of compounds. Ethyl 2-methoxybenzoylformate, by virtue of its chemical structure, may be subject to analysis using techniques such as the Oxygen Radical Absorption Capacity (ORAC) test, the Hydroxyl Radical Antioxidant Capacity (HORAC) test, among others. These methods, based on the transfer of hydrogen atoms or electrons, are critical for assessing the antioxidant potential of chemical compounds, indicating a possible area of application for Ethyl 2-methoxybenzoylformate in evaluating its capacity to act as an antioxidant (Munteanu & Apetrei, 2021).

Environmental Impact of Chemical Compounds

The occurrence, fate, and behavior of parabens in aquatic environments have been extensively reviewed, highlighting concerns about their persistence and potential endocrine-disrupting effects. While Ethyl 2-methoxybenzoylformate is not directly related to parabens, the methodologies used to study the environmental fate and impact of parabens could be applicable to Ethyl 2-methoxybenzoylformate, especially considering its potential use in various products and the need to understand its environmental degradation pathways and effects (Haman, Dauchy, Rosin, & Munoz, 2015).

Sunscreen Active Ingredients and Environmental Effects

The review on the environmental effects of sunscreen active ingredients, including oxybenzone and ethylhexyl methoxycinnamate, points to the widespread detection of these compounds in water sources and their difficulty being removed by wastewater treatment. This review suggests a potential area of interest for Ethyl 2-methoxybenzoylformate, considering its chemical similarity to other sunscreen ingredients and the growing concern over the environmental impact of these compounds. Research into Ethyl 2-methoxybenzoylformate could explore its stability, degradation, and potential effects on aquatic ecosystems (Schneider & Lim, 2019).

Safety And Hazards

Propriétés

IUPAC Name |

ethyl 2-(2-methoxyphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O4/c1-3-15-11(13)10(12)8-6-4-5-7-9(8)14-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDJWRUFXYLPZLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC=CC=C1OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60574797 | |

| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-methoxybenzoylformate | |

CAS RN |

66644-69-7 | |

| Record name | Ethyl 2-methoxy-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66644-69-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl (2-methoxyphenyl)(oxo)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60574797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.